2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a phenol group, an oxadiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often through a Heck reaction or similar coupling reaction.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the ethenyl linkage, potentially leading to ring-opened or hydrogenated products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins such as tubulin, disrupting microtubule formation and leading to cell cycle arrest.
Pathways Involved: It may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known tubulin-binding agent with a similar trimethoxyphenyl group.
Phenol Derivatives: Compounds with similar phenol groups that exhibit antioxidant properties.
Uniqueness
2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of an oxadiazole ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C19H18N2O5/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17-20-19(26-21-17)13-6-4-5-7-14(13)22/h4-11,22H,1-3H3/b9-8+ |
InChI Key |
LHRJHMDQIQUMPG-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.